Metomidate

Beschreibung

Eigenschaften

IUPAC Name |

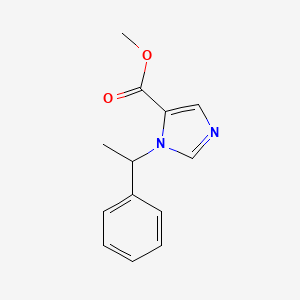

methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048411 | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5377-20-8 | |

| Record name | Metomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metomidate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metomidate's Mechanism of Action in Fish Anesthesia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metomidate is a potent, non-barbiturate hypnotic agent widely utilized in aquaculture and aquatic research for the sedation and anesthesia of fish. Its mechanism of action is multifaceted, primarily involving the potentiation of the gamma-aminobutyric acid (GABA) type A receptor, leading to its anesthetic effects. Uniquely among many fish anesthetics, this compound also acts as a potent inhibitor of cortisol synthesis through the direct inhibition of the enzyme 11-beta-hydroxylase within the interrenal tissue. This dual action makes it a valuable tool for minimizing stress responses during handling and experimental procedures. However, it is crucial to note that this compound does not provide analgesia. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its use, and a summary of quantitative data from various studies.

Core Mechanism of Action

This compound's anesthetic and stress-reducing effects in fish can be attributed to two primary molecular mechanisms:

2.1 Anesthetic and Sedative Effects: Potentiation of GABA-A Receptors

This compound, much like its close analog etomidate (B1671615), exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]

-

GABA-A Receptor Interaction: this compound binds to a specific site on the GABA-A receptor, enhancing the effect of GABA. This binding increases the receptor's affinity for GABA, leading to a more significant influx of chloride ions into the neuron upon GABA binding.

-

Neuronal Hyperpolarization: The increased intracellular chloride concentration results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This widespread neuronal inhibition in the central nervous system leads to sedation and, at higher concentrations, anesthesia.

-

Subunit Specificity: The sensitivity of the GABA-A receptor to this compound is dependent on the specific beta subunits present in the receptor complex.[4]

2.2 Stress Reduction: Inhibition of Cortisol Synthesis

A key feature of this compound is its ability to suppress the production of cortisol, the primary stress hormone in fish. This is achieved through the direct inhibition of a critical enzyme in the cortisol biosynthesis pathway.

-

Hypothalamic-Pituitary-Interrenal (HPI) Axis: In fish, the stress response is mediated by the HPI axis, which is analogous to the hypothalamic-pituitary-adrenal (HPA) axis in mammals.[5][6][7] Stressors trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary to release adrenocorticotropic hormone (ACTH). ACTH then acts on the interrenal cells in the head kidney to stimulate the synthesis and release of cortisol.

-

Inhibition of 11-beta-hydroxylase: this compound directly inhibits the enzyme 11-beta-hydroxylase (cytochrome P450 11B).[8][9][10][11] This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[8][10] By blocking this enzyme, this compound effectively prevents the production of cortisol, even in the presence of high levels of ACTH.[9][10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Figure 1. Signaling pathway of this compound's anesthetic action at the GABAergic synapse.

Figure 2. this compound's inhibition of cortisol synthesis within the HPI axis.

Quantitative Data Summary

The efficacy of this compound varies significantly with fish species, water temperature, and pH. The following tables summarize quantitative data from various studies.

Table 1: Anesthetic Efficacy of this compound in Various Fish Species

| Fish Species | Concentration (mg/L) | Induction Time (min) | Recovery Time (min) | Notes |

| Channel Catfish (Ictalurus punctatus) | 6 | 3 | - | Suppressed plasma cortisol after 10, 20, and 30 min of sedation.[12] |

| Fathead Minnow (Pimephales promelas) | 5-10 | < 3 | 5-10 | Prevented stress-induced decrease in neutrophil function. |

| Zebrafish (Danio rerio) | 6, 8, 10 | 1.7 - 4.3 | > 10 | Achieved Stage III, Plane 1 anesthesia.[13] |

| Cod (Gadus morhua) | 5 | < 5 | > 20 | Higher safety margin compared to benzocaine (B179285) and MS-222.[14] |

| Blue Acaris (Aequidens portalegrensis) | 30 | 7.5 | - | Anesthetized to a surgical plane at neutral pH.[15] |

| Goldfish (Carassius auratus) | 20 | < 10 | - | pH 6.2; 30 mg/L was lethal.[15] |

| Convict Cichlid (Cichlasoma nigrofasciatum) | 1.0 | - | - | Used as a shipping additive; reduced mortality.[16][17] |

| Tambaqui (Colossoma macropomum) | 2-4 (Etomidate) | 1.4 - 3.25 | > 10 | Dose-dependent induction and recovery.[18] |

Table 2: Effects of this compound on Plasma Cortisol Levels

| Fish Species | This compound Concentration (mg/L) | Comparison Anesthetic | Cortisol Response |

| Channel Catfish (Ictalurus punctatus) | 6 | MS-222 (100 mg/L) | This compound maintained baseline cortisol levels; MS-222 led to a 7-fold increase.[12] |

| Fathead Minnow (Pimephales promelas) | 5-10 | MS-222, Eugenol | This compound and Eugenol prevented cortisol increase; MS-222 did not.[19] |

| Atlantic Salmon (Salmo salar) | - | - | Suppresses cortisol response.[16] |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should adapt these protocols based on the specific species, life stage, and experimental objectives.

5.1 Protocol for Determining Anesthetic Efficacy

Objective: To determine the optimal concentration of this compound for sedation or anesthesia in a target fish species.

Materials:

-

This compound hydrochloride stock solution

-

Glass beakers or tanks of appropriate size

-

Aeration source

-

Water from the fish's holding tank

-

pH meter and thermometer

-

Stopwatch

-

Net

Procedure:

-

Acclimation: Acclimate fish to the experimental tanks for at least 24 hours. Ensure water quality parameters (temperature, pH, dissolved oxygen) match the holding conditions.

-

Preparation of Anesthetic Baths: Prepare a series of anesthetic baths with varying concentrations of this compound (e.g., 1, 2, 5, 10, 20 mg/L). Use water from the holding tank and ensure thorough mixing. Maintain constant aeration.

-

Anesthetic Induction: Gently transfer a fish into the anesthetic bath and immediately start the stopwatch.

-

Monitoring: Continuously monitor the fish and record the time to reach different stages of anesthesia (e.g., loss of equilibrium, cessation of opercular movement, lack of response to a tail pinch).

-

Recovery: Once the desired level of anesthesia is reached, transfer the fish to a recovery tank with fresh, aerated water from the holding system. Record the time to the first signs of recovery (e.g., return of opercular movement) and full recovery (e.g., normal swimming behavior).

-

Data Analysis: Analyze the induction and recovery times for each concentration to determine the optimal dose.

Figure 3. Experimental workflow for determining the anesthetic efficacy of this compound.

5.2 Protocol for Assessing the Effect of this compound on Cortisol Response

Objective: To compare the plasma cortisol levels of fish anesthetized with this compound to a control or another anesthetic.

Materials:

-

This compound hydrochloride

-

Comparison anesthetic (e.g., MS-222)

-

Anesthetic and recovery tanks

-

Syringes and needles for blood sampling

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

ELISA kit for cortisol measurement

Procedure:

-

Experimental Groups: Establish at least three experimental groups: control (no anesthetic), this compound, and a comparison anesthetic.

-

Anesthesia and Stressor: Anesthetize the fish according to the pre-determined optimal concentrations. Apply a standardized stressor (e.g., netting, air exposure for a fixed duration).

-

Blood Sampling: At specific time points post-stressor (e.g., 0, 15, 30, 60 minutes), collect blood samples from the caudal vein.

-

Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

-

Cortisol Analysis: Store plasma samples at -80°C until analysis. Measure cortisol concentrations using a validated ELISA kit.

-

Data Analysis: Compare the plasma cortisol levels between the different treatment groups at each time point using appropriate statistical methods.

Figure 4. Experimental workflow for assessing the effect of this compound on the cortisol stress response.

Considerations and Limitations

-

Lack of Analgesia: this compound is a hypnotic and does not provide pain relief. For surgical procedures, it should be used in combination with an appropriate analgesic.

-

Species and Individual Variability: The response to this compound can vary significantly between species and even among individuals of the same species. It is essential to conduct preliminary trials to determine the optimal dosage.[15]

-

Water Quality: The efficacy of this compound is influenced by water parameters, particularly pH.[15] The pH of the anesthetic bath should be monitored and maintained.

-

Regulatory Status: The use of this compound in food fish is restricted in many regions. Researchers should consult local regulations regarding its use.

Conclusion

This compound is a valuable anesthetic for fish due to its rapid induction, predictable effects, and unique ability to suppress the cortisol stress response. Its mechanism of action through the potentiation of GABA-A receptors and inhibition of 11-beta-hydroxylase is well-established. This guide provides a technical foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work. Further research is warranted to explore its application in a wider range of aquatic species and to develop synergistic anesthetic cocktails that include analgesia.

References

- 1. Photomotor Responses in Zebrafish and Electrophysiology Reveal Varying Interactions of Anesthetics Targeting Distinct Sites on Gamma-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impairment of the cortisol stress response mediated by the hypothalamus-pituitary-interrenal (HPI) axis in zebrafish (Danio rerio) exposed to monocrotophos pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of the hypothalamus-pituitary-interrenal axis (HPI axis) and immune response in carp lines with different susceptibility to disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Domestication of farmed fish via the attenuation of stress responses mediated by the hypothalamus–pituitary–inter-renal endocrine axis [frontiersin.org]

- 8. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]

- 9. Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of etomidate on cortisol biosynthesis: site of action after induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acquired 11β-Hydroxylase deficiency in etomidate and (Iso)propoxate abusers: A nascent endocrine condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Anaesthesia of Ornamental Freshwater Fish - IAAAM1985 - VIN [vin.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Investigational use of this compound hydrochloride as a shipping additive for two ornamental fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Etomidate as an anesthetic in Colossoma macropomum: Behavioral and electrophysiological data complement each other as a tool to assess anesthetic safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DSpace [dr.lib.iastate.edu]

Chemical properties of metomidate hydrochloride

An In-depth Technical Guide on the Core Chemical Properties of Metomidate Hydrochloride

Introduction

This compound hydrochloride (CAS No: 35944-74-2) is a non-barbiturate, imidazole-based sedative-hypnotic agent.[1][2] Structurally related to etomidate (B1671615), it is recognized for its dual mechanism of action: potentiation of the GABA-A receptor system to induce sedation and potent, reversible inhibition of adrenal steroidogenesis.[3][4] This latter property, specifically the inhibition of 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), makes it a valuable tool in veterinary medicine, particularly for anesthesia in fish, and in clinical research for diagnostic imaging of adrenocortical tumors when radiolabeled.[2][4][5] This guide provides a detailed overview of its core chemical properties, experimental protocols for its analysis, and its key signaling pathways.

Chemical and Physical Properties

This compound hydrochloride is a racemic mixture supplied as a solid powder.[6][7] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [6] |

| CAS Number | 35944-74-2 | [1][6][8] |

| Molecular Formula | C₁₃H₁₄N₂O₂•HCl | [1][8] |

| Molecular Weight | 266.72 g/mol | [1][7][9] |

| Melting Point | 173-174 °C | |

| Boiling Point | 379.4 °C at 760 mmHg | [1][10] |

| Appearance | Solid powder | [6] |

| Purity | ≥98% | [8][11] |

Solubility and Stability

Solubility: this compound hydrochloride exhibits varied solubility in different solvents. It is soluble in phosphate-buffered saline (PBS, pH 7.2) at concentrations of ≥10 mg/mL and soluble in DMSO.[6][8] It is sparingly soluble in ethanol, with a solubility range of 1-10 mg/mL.[8]

Stability and Storage: For long-term stability (≥ 4 years), this compound hydrochloride should be stored at -20°C.[4][8] For short-term storage (days to weeks), it can be kept in a dry, dark environment at 0 - 4°C.[6] The compound is stable enough for shipment at ambient temperature for several weeks.[6]

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its physiological effects through two primary signaling pathways.

4.1 GABAergic System Potentiation As a hypnotic agent, this compound's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[3][12] It binds to the GABA-A receptor, enhancing the receptor's affinity for GABA.[3][5] This action increases the influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, which ultimately leads to sedation and hypnosis.[3]

4.2 Inhibition of Adrenal Steroidogenesis this compound is a potent and selective inhibitor of key enzymes in the adrenal cortex responsible for steroid hormone production.[4] Specifically, the imidazole (B134444) ring of this compound interacts with the heme group of cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[4] This reversible, dose-dependent inhibition blocks the final steps in the synthesis of cortisol and aldosterone, respectively, leading to a significant reduction in their production.[4][6] This targeted action is leveraged in diagnostic imaging to identify adrenocortical tumors, which exclusively express these enzymes.[4]

Experimental Protocols

The analysis of this compound hydrochloride and its impurities, particularly in the context of its relation to etomidate, requires precise analytical methods.

5.1 Purity and Impurity Analysis via RP-HPLC A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the analysis of this compound and its related impurities.[13][14]

-

Objective: To quantify this compound hydrochloride and separate it from potential process-related impurities or degradation products.

-

Instrumentation: An HPLC system equipped with a UV or PDA detector.[13]

-

Chromatographic Conditions (Example):

-

Column: Inertsil ODS-3, 100 x 4.6 mm, 3.0 µm particle size.[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). A typical ratio might be 70:30 (Buffer:Acetonitrile).[13]

-

Flow Rate: 1.0 - 1.5 mL/min.[13]

-

Column Temperature: 40°C.[13]

-

Detection Wavelength: 215 nm.[13]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a standard stock solution by accurately weighing and dissolving this compound hydrochloride working standard in a suitable diluent (e.g., mobile phase).[13]

-

Prepare sample solutions by dissolving the bulk drug substance or formulation in the same diluent to achieve a target concentration within the linear range of the method.

-

-

Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13]

5.2 Chiral Analysis of Enantiomers by UHPLC-MS/MS Since this compound is a racemic compound, distinguishing between its R- and S-enantiomers is critical, especially in abuse and forensic contexts.[15]

-

Objective: To separate and quantify the R- and S-enantiomers of this compound.

-

Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).[15]

-

Chromatographic Conditions:

-

Chiral Column: Lux 3 µm cellulose-3, 150 mm × 4.6 mm.[15]

-

Mobile Phase: Gradient elution using a mixture of solvents appropriate for chiral separation, such as acetonitrile and buffered aqueous solutions.

-

Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Sample Preparation (for hair analysis):

-

Data Analysis: The enantiomeric ratio is often quantified using the enantiomeric fraction (EF), defined as [R-enantiomer] / ([R-enantiomer] + [S-enantiomer]).[15]

References

- 1. This compound hydrochloride | 35944-74-2 | KBA94474 [biosynth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound hydrochloride | 35944-74-2 | Benchchem [benchchem.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. medkoo.com [medkoo.com]

- 7. GSRS [precision.fda.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | C13H15ClN2O2 | CID 118264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cas 35944-74-2,METOMIDATEHYDROCHLORIDE | lookchem [lookchem.com]

- 11. scbt.com [scbt.com]

- 12. longdom.org [longdom.org]

- 13. ijrpr.com [ijrpr.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Chiral analysis of etomidate and this compound enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Metomidate as a Cortisol Synthesis Inhibitor in Teleosts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cortisol is the principal glucocorticoid in teleost fish, playing a central role in the stress response, as well as in metabolism, osmoregulation, and immune function.[1] The ability to experimentally manipulate cortisol levels is crucial for elucidating its precise physiological roles. Metomidate, a potent and specific inhibitor of the enzyme 11β-hydroxylase, has emerged as an invaluable pharmacological tool for reversibly blocking cortisol synthesis in teleosts. This document provides a comprehensive technical overview of this compound's mechanism of action, its application in experimental protocols, and a quantitative summary of its efficacy, serving as a guide for researchers in fisheries science, aquaculture, and comparative endocrinology.

The Hypothalamic-Pituitary-Interrenal (HPI) Axis and Cortisol Synthesis in Teleosts

In teleosts, the physiological response to stress is primarily mediated by the Hypothalamic-Pituitary-Interrenal (HPI) axis, the piscine equivalent of the mammalian HPA axis.[2][3] Stressors trigger the hypothalamus to release corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[4] ACTH then acts on the interrenal cells, located in the head kidney of teleosts, to stimulate the synthesis and release of cortisol.[2]

The biosynthesis of cortisol is a multi-step enzymatic process that begins with cholesterol. The final and rate-limiting step in this cascade is the conversion of 11-deoxycortisol to cortisol. This critical reaction is catalyzed by the mitochondrial enzyme 11β-hydroxylase (cytochrome P450c11 or CYP11B1/CYP11C1). Due to its pivotal position, 11β-hydroxylase is a key target for the pharmacological inhibition of cortisol production.

Figure 1: Overview of the HPI axis and cortisol synthesis pathway in teleosts.

This compound: Mechanism of Action

This compound (and its analogue, etomidate) is a non-barbiturate hypnotic agent that functions as a highly specific and potent inhibitor of the 11β-hydroxylase enzyme.[5][6] By binding to and blocking the active site of this enzyme, this compound prevents the conversion of 11-deoxycortisol to cortisol.[7][8] This leads to a rapid and significant decrease in circulating cortisol levels, effectively inducing a transient and reversible state of hypocortisolemia.[9][10] The specificity of this inhibition makes this compound a superior tool compared to other anesthetics, such as tricaine (B183219) methanesulfonate (B1217627) (MS-222), which do not block cortisol synthesis and can themselves act as stressors, elevating cortisol concentrations.[11][12]

Figure 2: this compound's inhibitory action on 11β-hydroxylase.

Quantitative Data on Efficacy

Numerous studies have demonstrated the effectiveness of this compound in suppressing baseline and stress-induced cortisol levels across various teleost species. The data consistently show that while other anesthetics like MS-222 and quinaldine (B1664567) either fail to suppress or actively increase cortisol, this compound maintains cortisol at or below baseline levels.

| Fish Species | This compound Concentration | Exposure Duration | Key Finding on Cortisol Levels | Comparison Anesthetic(s) | Reference |

| Channel Catfish (Ictalurus punctatus) | 6 mg/L (6 ppm) | 30 min | Cortisol levels remained at baseline throughout the 30-minute anesthesia period. | Tricaine (MS-222), Quinaldine | [13] |

| Channel Catfish (Ictalurus punctatus) | 6 mg/L (6 ppm) | 10 min | Maintained baseline cortisol concentrations during a 10-minute confinement stressor. | Tricaine (MS-222) | [11] |

| Channel Catfish (Ictalurus punctatus) | 6 ppm | 30 min | Cortisol levels remained at baseline. | Tricaine (100 ppm), Quinaldine (30 ppm), Clove Oil (100 ppm) | [13] |

| Fathead Minnow (Pimephales promelas) | 7.5 mg/L | 24 h post-stress | Prevented the stress-induced increase in plasma cortisol. | Tricaine (MS-222), Eugenol | [5] |

| Atlantic Salmon (Salmo salar) | 5 mg/L | During stress | Prevented the plasma cortisol increase during stress. | Benzocaine, MS-222, Chlorobutanol, Phenoxyethanol | [14] |

| Zebrafish (Danio rerio) | 2 mg/L | 15 min post-equilibrium loss | Etomidate (B1671615) (a this compound analogue) induced low levels of cortisol by impairing its synthesis. | Tricaine (MS-222), Propofol/Lidocaine, Clove Oil | [15][16] |

Experimental Protocols

Protocol: Use of this compound for Baseline Sampling and Handling

This protocol is designed to obtain true baseline cortisol samples by preventing a handling-induced stress response.

Methodology:

-

Preparation: Prepare a stock solution of this compound hydrochloride. For a working solution (e.g., 6 mg/L), add the appropriate volume of stock to a well-aerated anesthesia bath containing water from the fish's home tank.

-

Anesthesia: Net fish individually and immediately transfer them to the this compound bath. Monitor the fish until it reaches Stage 3 anesthesia (loss of equilibrium, cessation of opercular movement). Induction time is typically rapid (e.g., ~3 minutes for channel catfish at 6 mg/L).[11]

-

Sampling: Once anesthetized, place the fish on a suitable surface. Collect blood via caudal venipuncture or sample tissues as required. Samples should be taken swiftly.

-

Recovery: Immediately after sampling, transfer the fish to a recovery tank with fresh, well-aerated water. Monitor until normal swimming behavior resumes.

-

Cortisol Analysis: Process blood to plasma and store at -80°C. Analyze cortisol concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

References

- 1. researchgate.net [researchgate.net]

- 2. Muscle Cortisol Levels, Expression of Glucocorticoid Receptor and Oxidative Stress Markers in the Teleost Fish Argyrosomus regius Exposed to Transport Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress Effects on the Mechanisms Regulating Appetite in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [dr.lib.iastate.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Effect of etomidate on cortisol biosynthesis: site of action after induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition by etomidate of the 11 beta-hydroxylation of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ait-journal.com [ait-journal.com]

- 10. Etomidate anesthesia inhibits the cortisol response to surgical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with this compound Hydrochloride and Tricaine Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Behavioural Aversion and Cortisol Level Assessment When Adult Zebrafish Are Exposed to Different Anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The History and Development of Metomidate as a Veterinary Anesthetic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate is a potent, short-acting hypnotic anesthetic agent belonging to the carboxylated imidazole (B134444) class of drugs. Structurally and functionally related to etomidate (B1671615), this compound has carved a niche in veterinary medicine, particularly for the anesthesia of aquatic and porcine species. Its unique pharmacological profile, characterized by a rapid onset of action and a favorable hemodynamic profile, is coupled with a significant endocrinological effect—the inhibition of adrenal steroid synthesis. This dual action has made it a subject of interest for both clinical anesthesia and diagnostic imaging. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and application of this compound in veterinary medicine, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Historical Development and Key Milestones

The development of this compound is intrinsically linked to the broader research into imidazole-based compounds. The timeline below outlines the key milestones in the journey of this compound and its parent compound, etomidate, from chemical synthesis to veterinary application.

Timeline of Imidazole Anesthetic Development:

-

1960s: Janssen Pharmaceutica synthesizes a series of imidazole derivatives, initially investigating their potential as antifungal agents.[1]

-

1964: Etomidate, a carboxylated imidazole derivative, is synthesized by Janssen in Belgium.[2]

-

1965: The first report on etomidate is published, highlighting its potent hypnotic activity and a significantly higher therapeutic index in rats compared to barbiturates.[1]

-

1972: Etomidate is introduced into clinical practice for human anesthesia.[1]

-

Early 1970s: this compound, the methyl ester analogue of etomidate, is developed.

-

1973: The use of this compound as an intramuscular narcotic for birds is investigated.[3] Field experiments in the UK and Eire explore the combination of azaperone (B1665921) and this compound for anesthesia in pigs.[1][4]

-

1997: The use of this compound in swine in Europe is discontinued (B1498344) due to the lack of an established maximum residue limit (MRL).[5]

-

2000s-Present: Research continues to explore the use of this compound in fish anesthesia and euthanasia.[6][7] Radiolabeled this compound derivatives are developed and investigated for PET imaging of the adrenal cortex.[8]

Physicochemical Properties and Synthesis

This compound is the methyl ester of etomidate. Its chemical name is (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. The synthesis of this compound follows a similar pathway to that of etomidate, which can be synthesized from (R)-1-phenylethanol through a two-step process involving SN2 reactions.[9] A general synthetic route for etomidate analogues involves the N-alkylation of an imidazole ester with a phenyl halide.[10]

Mechanism of Action

This compound exerts its effects through two primary mechanisms: potentiation of GABA-A receptors to induce anesthesia and inhibition of 11β-hydroxylase, leading to adrenocortical suppression.

Anesthetic Effect: GABA-A Receptor Potentiation

This compound, like etomidate, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[11] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

This compound binds to a specific site on the GABA-A receptor, enhancing the receptor's affinity for GABA.[12] This potentiation of GABAergic inhibition in the central nervous system results in sedation, hypnosis, and anesthesia. The binding site for etomidate and its analogues is located at the interface between the β and α subunits of the receptor.[13][14]

Endocrine Effect: Inhibition of 11β-Hydroxylase

A defining characteristic of this compound is its potent and selective inhibition of the enzyme 11β-hydroxylase (CYP11B1).[8][15] This mitochondrial enzyme is crucial for the final step in the synthesis of cortisol and corticosterone (B1669441) in the adrenal cortex, converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone, respectively.[16]

The inhibitory effect is mediated by the binding of the imidazole ring of this compound to the heme iron in the active site of the enzyme.[17] This inhibition leads to a rapid and significant decrease in the production of adrenal steroids. While this is a significant side effect in clinical anesthesia, this property has been harnessed for diagnostic purposes, with radiolabeled this compound used to image adrenal tumors that overexpress 11β-hydroxylase.[8]

Quantitative Data on Efficacy and Pharmacokinetics

The efficacy and pharmacokinetics of this compound vary significantly across species. The following tables summarize available quantitative data.

Table 1: Anesthetic and Euthanasia Dosages of this compound in Fish

| Species | Application | Concentration (mg/L) | Induction Time | Recovery Time | Notes | Reference |

| Blue Acaris | Anesthesia | 30 | 7.5 min | - | Surgical plane of anesthesia | [6] |

| Platies | Anesthesia | 10 (pH 7.8) | < 10 min | - | pH dependent | [6] |

| Goldfish | Anesthesia | 20 | - | - | 30 mg/L was lethal | [6] |

| Various Ornamental Fish | Euthanasia | 100 | - | - | Successful for most species tested | [7] |

| Neon Tetras | Euthanasia | 40 | - | - | Total exposure time of 38 min | [7] |

| Australian Rainbowfish | Euthanasia | 40 | - | - | Total exposure time of 38 min | [7] |

| Otocinclus sp. | Euthanasia | 250 | - | - | Refractory to 100 mg/L | [7] |

| Bronze Corydoras | Euthanasia | 1000 | - | - | Refractory to 100 mg/L | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Fish (Intravenous Administration, 3 mg/kg)

| Species | Temperature (°C) | Vd(ss) (L/kg) | Cl (L/h·kg) | t½ (h) | MRT (h) | Reference |

| Halibut | 10.3 | 0.21 | 0.099 | 5.8 | 2.2 | [18] |

| Turbot | 18.0 | 0.44 | 0.26 | 2.2 | 1.7 | [18] |

Table 3: Anesthetic Combination of Azaperone and this compound in Pigs

| Drug Combination | Dosage | Route of Administration | Onset of Action | Duration of Anesthesia | Notes | Reference |

| Azaperone + this compound | Varies | Intramuscular | - | 15-330 min | Allowed for various short and long surgical procedures. | [19] |

Experimental Protocols

Protocol for Anesthesia of Ornamental Fish with this compound

This protocol is a generalized procedure based on published studies.[6][20] Researchers should always conduct pilot studies to determine the optimal dose for their specific species and water quality parameters.

Materials:

-

This compound hydrochloride (e.g., Aquacalm™)

-

Anesthetic tank

-

Recovery tank with aerated, clean water from the home tank

-

Water testing kits (for pH, temperature, etc.)

-

Timer

-

Nets

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound if necessary.

-

Fill the anesthetic tank with a known volume of water from the fish's home tank.

-

Measure and record the water parameters (temperature, pH).

-

Add the calculated amount of this compound to the anesthetic tank to achieve the desired concentration (start with a low dose, e.g., 10-20 mg/L).

-

Ensure the recovery tank is ready with vigorous aeration.

-

-

Induction:

-

Gently transfer the fish to the anesthetic tank.

-

Start the timer immediately.

-

Observe the fish for stages of anesthesia:

-

Stage 1: Sedation (decreased activity)

-

Stage 2: Loss of equilibrium

-

Stage 3: Surgical anesthesia (loss of reflex responses, e.g., to tail pinch)

-

-

Record the time to reach the desired stage of anesthesia.

-

-

Procedure:

-

Perform the intended procedure while monitoring the fish's respiration (opercular movements).

-

Keep the fish moist if removed from the water.

-

-

Recovery:

-

Once the procedure is complete, immediately transfer the fish to the recovery tank.

-

Monitor the fish closely for the return of normal swimming behavior and equilibrium.

-

Record the time to full recovery.

-

Protocol for Combined Azaperone and this compound Anesthesia in Pigs

This is a general outline based on historical use.[4][19] Dosages and specific protocols should be determined by a veterinarian.

Materials:

-

Azaperone injectable solution

-

This compound injectable solution

-

Syringes and needles appropriate for intramuscular injection in pigs

-

Monitoring equipment (stethoscope, thermometer)

Procedure:

-

Pre-anesthetic Assessment:

-

Conduct a physical examination of the pig.

-

Withhold feed for an appropriate period as determined by the veterinarian.

-

-

Drug Administration:

-

Accurately calculate the doses of azaperone and this compound based on the pig's weight.

-

Administer the drugs via deep intramuscular injection. The neck muscles behind the ear are a common site.

-

-

Induction and Monitoring:

-

Allow the pig to become recumbent in a quiet, safe area.

-

Monitor for the onset and depth of anesthesia. This can be assessed by the loss of the righting reflex, muscle relaxation, and lack of response to stimuli.

-

Continuously monitor vital signs, including heart rate, respiratory rate, and temperature.

-

-

Procedure and Recovery:

-

Perform the surgical or diagnostic procedure.

-

After the procedure, place the pig in a clean, warm, and quiet environment for recovery.

-

Monitor the pig until it is able to stand and move around safely.

-

Conclusion

This compound holds a unique position in the history of veterinary anesthetics. Its development from a class of antifungal agents to a widely used anesthetic in specific animal populations highlights the serendipitous nature of drug discovery. While its use in food-producing animals has been curtailed due to regulatory considerations, its application in ornamental fish and its potential in diagnostic imaging continue to be areas of active interest. A thorough understanding of its dual mechanism of action—GABA-A receptor modulation and 11β-hydroxylase inhibition—is crucial for its safe and effective use in both clinical and research settings. Further research is warranted to explore its full potential and to develop analogues with more favorable safety profiles.

References

- 1. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. timelines.issarice.com [timelines.issarice.com]

- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An analysis of the results of field experiments in pigs in the U.K. and Eire with the combination-anaesthetic azaperone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.moswrat.com [books.moswrat.com]

- 6. This compound Anaesthesia of Ornamental Freshwater Fish - IAAAM_Archive - VIN [vin.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. schenautomacao.com.br [schenautomacao.com.br]

- 10. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 11β-Hydroxylase inhibitors protect against seizures in mice by increasing endogenous neurosteroid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior [frontiersin.org]

- 18. Pharmacokinetic and pharmacodynamic properties of this compound in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combined azaperone and this compound anaesthesia in liver transplantation in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. az.research.umich.edu [az.research.umich.edu]

The Unseen Ripple: Metomidate's Effects on Non-Target Aquatic Life

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Metomidate, a potent non-barbiturate hypnotic and sedative, is increasingly utilized in aquaculture and fisheries management for its efficacy in reducing stress during handling and transport. While its anesthetic properties in target fish species are well-documented, a comprehensive understanding of its impact on the broader aquatic ecosystem remains a critical knowledge gap. This technical guide synthesizes the current scientific literature on the effects of this compound on non-target aquatic organisms, including fish, amphibians, and invertebrates. It provides a detailed overview of its mechanism of action, lethal and sublethal toxicological effects, and available pharmacokinetic data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in assessing the environmental risk profile of this compound and guiding future research.

Executive Summary

This compound primarily functions as a potent inhibitor of the enzyme 11β-hydroxylase, a key component in the steroidogenesis pathway, leading to a rapid reduction in cortisol levels and inducing a state of sedation. It also acts as a modulator of the GABA-A receptor, contributing to its anesthetic effects.

While effective in reducing stress and mortality in certain fish species during transport, the current body of research reveals significant data deficiencies regarding its impact on non-target aquatic life. Lethal concentration data from standardized ecotoxicological studies are largely unavailable. The majority of mortality data is derived from studies focused on determining effective anesthetic or euthanasia doses, which do not follow standardized environmental risk assessment protocols.

Sublethal effects have been observed in fish, including alterations in plasma enzyme levels, indicating potential physiological stress at higher concentrations. For amphibians, this compound has been shown to be an unsuitable anesthetic due to prolonged and unpredictable recovery times. A critical and notable gap exists in the scientific literature concerning the effects of this compound on aquatic invertebrates, a vital component of aquatic ecosystems. Furthermore, there is a lack of information on the bioconcentration, bioaccumulation, and metabolism of this compound in most non-target aquatic organisms.

This guide compiles the available quantitative data into structured tables for comparative analysis, details experimental protocols from key studies, and provides visual representations of the known signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's environmental implications. The significant knowledge gaps highlighted herein underscore the urgent need for further research to ensure the environmentally responsible use of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the potent and specific inhibition of cortisol synthesis. It achieves this by targeting the mitochondrial enzyme 11β-hydroxylase (cytochrome P450 11B), which is crucial for the final step in cortisol production.[1][2][3] This inhibition leads to a rapid decrease in circulating cortisol levels, the primary stress hormone in fish, thereby inducing sedation.[1]

Additionally, this compound, like its analogue etomidate (B1671615), is known to potentiate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5] By enhancing the effect of GABA, this compound increases neuronal inhibition, leading to its hypnotic and anesthetic effects.

Effects on Non-Target Fish Species

The majority of research on this compound has focused on its application in various fish species for sedation, anesthesia, and euthanasia. While these studies provide valuable data on effective concentrations and some lethal outcomes, they are not standardized toxicity tests for environmental risk assessment.

Lethal and Sublethal Effects

Studies on ornamental fish have demonstrated species-specific responses to this compound. For instance, a 1.0 mg/L concentration reduced mortality in convict cichlids (Amatitlania nigrofasciata) during simulated transport, but had no effect on black mollies (Poecilia sphenops).[6][7] Higher concentrations are used for euthanasia, with most ornamental species being euthanized at 100 mg/L, although some catfish species required concentrations as high as 1,000 mg/L.[8][9][10][11]

Sublethal effects have been observed in the form of altered plasma enzyme activities. In African catfish (Clarias gariepinus), exposure to this compound caused a concentration-dependent increase in alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH), suggesting potential liver stress or damage at higher concentrations.[1][2][12][13][14][15][16][17][18]

Table 1: Effects of this compound on Various Fish Species

| Species | Concentration (mg/L) | Exposure Duration | Observed Effects | Reference(s) |

| Convict Cichlid (Amatitlania nigrofasciata) | 1.0 | 24 hours | Reduced mortality during transport. | [6][7] |

| Black Molly (Poecilia sphenops) | 0.2 - 1.0 | 24 hours | No significant effect on mortality. | [6][7] |

| Koi (Cyprinus carpio) | 3.0 - 4.0 | 24 hours | Anesthetic plane reached; cortisol levels significantly lower at time 0. | [17] |

| Blue Gourami (Trichogaster trichopterus) | 0.2 | 24 hours | Significantly lower glucose levels. | [17] |

| Various Ornamental Fish | 40 - 1000 | 35 - 96 minutes | Euthanasia. | [8][9][10][11] |

| African Catfish (Clarias gariepinus) | 0.25 - 12.0 | Not specified | Concentration-dependent increase in plasma ALT, AST, ALP, and LDH. | [1][2][12][13][14][15][16][17][18] |

| Turbot (Scophthalmus maximus) | 9.0 | 5 minutes | Rapid immobilization, respiratory depression, reduced heart rate. | [5] |

| Halibut (Hippoglossus hippoglossus) | 9.0 | 5 minutes | Rapid immobilization, respiratory depression, reduced heart rate. | [5] |

Experimental Protocols

Protocol 1: Simulated Transport of Ornamental Fish

-

Objective: To evaluate the efficacy of this compound hydrochloride (MH) as a shipping additive.

-

Test Organisms: Convict cichlids (Amatitlania nigrofasciata) and black mollies (Poecilia sphenops).

-

Experimental Setup: Fish were packed in polyethylene (B3416737) bags containing water with MH concentrations of 0.0, 0.2, 0.5, and 1.0 mg/L. The bags were then placed in insulated boxes and subjected to a 24-hour simulated transport protocol including ground and air transit.

-

Endpoints Measured: Immediate and cumulative mortality, and post-transport appearance and behavior scores at 12 hours and 7 days.

-

Water Quality Parameters: Temperature, pH, dissolved oxygen, total ammonia-nitrogen, and carbon dioxide were monitored.

-

Statistical Analysis: Analysis of variance (ANOVA) was used to compare treatment effects on mortality and water quality parameters. Chi-square analysis was used for behavior and appearance scores.

Effects on Amphibians

Research on the effects of this compound on amphibians is sparse. A key study investigated its use as an anesthetic in leopard frogs (Rana pipiens).

Anesthetic Effects and Suitability

In a study on leopard frogs, an immersion bath of 30 mg/L this compound for 60 minutes produced clinical sedation in all subjects.[4][12][14][19][20][21][22] However, a surgical plane of anesthesia was only achieved in a small percentage of the frogs, and recovery times were extremely prolonged and variable, ranging from over 5 hours to more than 10 hours.[4][12][14][19][20][21][22] These findings suggest that this compound is unsuitable as a sole anesthetic agent for this amphibian species.

Table 2: Effects of this compound on Leopard Frogs (Rana pipiens)

| Concentration (mg/L) | Exposure Duration | Observed Effects | Reference(s) |

| 30 | 60 minutes | Clinical sedation in all individuals; surgical anesthesia in only 27%; prolonged and variable recovery times (313 to >600 minutes). | [4][12][14][19][20][21][22] |

Experimental Protocols

Protocol 2: Anesthetic Evaluation in Leopard Frogs

-

Objective: To evaluate the effectiveness and safety of this compound hydrochloride as an immersion anesthetic.

-

Test Organisms: Leopard frogs (Rana pipiens).

-

Experimental Setup: Frogs were individually immersed in a 30 mg/L solution of this compound hydrochloride for 60 minutes.

-

Endpoints Measured: Heart rate, gular and abdominal respiration rates, righting reflex, superficial and deep pain withdrawal reflexes, corneal and palpebral reflexes, and escape response were monitored at defined intervals during induction and recovery.

-

Recovery: Frogs were rinsed and placed in fresh, aerated amphibian Ringer's solution for recovery.

Effects on Aquatic Invertebrates

A significant and critical gap exists in the scientific literature regarding the effects of this compound on aquatic invertebrates. Extensive searches of toxicological databases and scientific literature did not yield any studies that have investigated the acute or chronic toxicity of this compound to key indicator species such as Daphnia magna (water flea) or Chironomus riparius (midge larvae).

Given that this compound is an imidazole (B134444) derivative, data on other imidazole compounds can provide a preliminary indication of potential toxicity. For example, some imidazole-based fungicides have been shown to be toxic to aquatic organisms.[3][23] However, direct extrapolation of these findings to this compound is not scientifically robust due to differences in chemical structure and mode of action.

The absence of data on the effects of this compound on aquatic invertebrates represents a major uncertainty in any environmental risk assessment of this compound. Invertebrates are fundamental to the structure and function of aquatic ecosystems, serving as a primary food source for fish and playing crucial roles in nutrient cycling.

Bioconcentration, Bioaccumulation, and Metabolism

There is a paucity of specific data on the bioconcentration factor (BCF), bioaccumulation, and metabolic pathways of this compound in non-target aquatic organisms.

Pharmacokinetic studies in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus) show that this compound is rapidly absorbed from the water and also displays rapid distribution and excretion.[5] The elimination half-life was found to be 2.2 hours in turbot and 5.8 hours in halibut, suggesting a low potential for long-term bioaccumulation in these species under the studied conditions.[5] However, dedicated BCF studies following standardized guidelines (e.g., OECD 305) are necessary to accurately quantify the bioconcentration potential in a wider range of aquatic organisms.

The metabolism of this compound in aquatic organisms has not been extensively studied. As an imidazole derivative, it is likely to undergo metabolic transformation in the liver of fish. The specific metabolic pathways and the nature and toxicity of any resulting metabolites in aquatic environments are currently unknown.

Gaps in Knowledge and Future Research Directions

This technical guide highlights several critical knowledge gaps that need to be addressed to conduct a thorough environmental risk assessment of this compound:

-

Aquatic Invertebrate Toxicity: There is an urgent need for standardized acute and chronic toxicity testing of this compound on a range of aquatic invertebrates, including crustaceans (e.g., Daphnia magna) and insects (e.g., Chironomus riparius).

-

Standardized Ecotoxicity Data for Fish and Amphibians: Standardized lethal (LC50) and sublethal (ECx) toxicity tests are required for a variety of fish and amphibian species to determine environmentally relevant toxicological endpoints.

-

Sublethal Effects: Research should be expanded to investigate the sublethal effects of environmentally realistic concentrations of this compound on growth, reproduction, and development in non-target aquatic organisms. The reproductive toxicity observed with the related compound, etomidate, in zebrafish suggests this is a particularly important area for investigation.[4][8]

-

Bioconcentration and Metabolism: Studies to determine the bioconcentration factor (BCF) of this compound in various aquatic organisms are essential. Furthermore, research into the metabolic pathways of this compound in fish and other aquatic organisms is needed to identify potential metabolites and assess their environmental fate and toxicity.

-

Mixture Toxicity: The potential for synergistic or additive toxic effects of this compound in combination with other common aquatic contaminants should be investigated.

-

Environmental Fate: Studies on the persistence and degradation of this compound in aquatic environments are necessary to understand its environmental exposure profile.

Conclusion

This compound is an effective sedative and anesthetic for a variety of fish species, with a well-defined mechanism of action centered on the inhibition of cortisol synthesis and modulation of GABA-A receptors. However, the current understanding of its effects on the broader aquatic ecosystem is severely limited. The complete lack of data on its impact on aquatic invertebrates is a major concern for environmental risk assessment. While some data on fish and amphibians are available, they are often not derived from standardized ecotoxicological studies.

To ensure the sustainable and environmentally responsible use of this compound in aquaculture and fisheries, it is imperative that the identified knowledge gaps are addressed through rigorous scientific research. The information presented in this guide serves as a foundation for directing future studies and for making informed decisions regarding the use and regulation of this compound. Researchers, drug developers, and environmental regulators must work collaboratively to fill these data voids and to develop a comprehensive understanding of the environmental footprint of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmental and Neurobehavioral Toxicity of Etomidate in Zebrafish Across Life Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. canada.ca [canada.ca]

- 7. A database of fish biotransformation rates for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity and aggressive behavior induced by anesthetic etomidate exposure in zebrafish: Insights from multi-omics and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dokumen.pub [dokumen.pub]

- 11. pubs.sciepub.com [pubs.sciepub.com]

- 12. sciepub.com [sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of repeated exposure to AQUI‐S® on the viability and growth of Neoparamoeba perurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. carlroth.com [carlroth.com]

- 22. researchgate.net [researchgate.net]

- 23. Reproductive Toxicity and Transgenerational Effects of Anesthetic Etomidate in Zebrafish: PCOS-like Ovarian Changes, Oxidative Stress, and Metabolism Disruption - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Function of Metomidate

This technical guide provides a comprehensive overview of the molecular structure, function, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and application of this imidazole (B134444) derivative.

Molecular Structure of this compound

This compound is a synthetic imidazole derivative, known chemically as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[1][2][3] It is a non-barbiturate sedative-hypnotic agent.[3] The molecular formula of this compound is C13H14N2O2, and it has a molecular weight of approximately 230.26 g/mol .[2]

The structure of this compound features a central imidazole ring, which is crucial for its biological activity.[1] It possesses a chiral carbon atom at the α-position of the ethyl group attached to the imidazole ring, and therefore exists as two enantiomers: (R)-(+)-metomidate and (S)-(-)-metomidate.[4][5][6] The (R)-enantiomer is the more pharmacologically active form, exhibiting greater hypnotic potency.[4][5]

Mechanism of Action

This compound exerts its effects through two primary mechanisms: potentiation of GABA-A receptors in the central nervous system and inhibition of adrenal steroidogenesis.

Sedative-Hypnotic Effects

Similar to its analogue etomidate (B1671615), this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][7][8] By binding to a specific site on the receptor complex, it enhances the affinity of the inhibitory neurotransmitter GABA for its receptor.[4][7] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[7]

Inhibition of Adrenal Steroidogenesis

A significant and defining characteristic of this compound is its potent and selective inhibition of adrenal steroid synthesis.[4][8] This effect is primarily due to its interaction with cytochrome P450 enzymes located in the adrenal cortex. The unhindered nitrogen atom of the imidazole ring in this compound binds to the heme iron atom within the active site of these enzymes, leading to their inhibition.[9]

The primary target of this compound is 11β-hydroxylase (CYP11B1) , a crucial enzyme in the biosynthesis of cortisol.[8][10][11][12] By inhibiting this enzyme, this compound blocks the conversion of 11-deoxycortisol to cortisol.[11][13] this compound also inhibits aldosterone (B195564) synthase (CYP11B2) , which is responsible for the final step in aldosterone synthesis.[14][15] To a lesser extent, it can also inhibit the cholesterol side-chain cleavage enzyme (CYP11A1) .[9][14] This inhibition of steroidogenesis is significantly more potent than its hypnotic effects.[16][17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological activity of this compound and its analogue, etomidate.

| Parameter | Value | Compound | Species/System | Reference |

| Enzyme Inhibition | ||||

| IC50 for 11β-hydroxylase | 3 x 10⁻⁷ M | Etomidate | Bovine adrenal mitochondria | [9] |

| IC50 for CYP11A1 | 12.62 µM | Etomidate | Rat testicular mitochondria | [16][17] |

| IC50 for HSD3B1 | 2.75 µM | Etomidate | Rat testicular microsomes | [16][17] |

| Receptor Binding | ||||

| Kd for 11β-hydroxylase | 21 nM - 40 nM | Etomidate | Rat adrenal membranes | [18] |

| Pharmacokinetics | ||||

| Absolute Bioavailability (Oral) | 21.3% | This compound | Mice | [19] |

Signaling Pathways and Logical Relationships

Adrenal Steroidogenesis Pathway Inhibition by this compound

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the enzymes inhibited by this compound.

Caption: Inhibition of adrenal steroidogenesis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's effects. Below are representative protocols for key experiments.

In Vitro Enzyme Inhibition Assay (11β-hydroxylase)

This protocol is based on methodologies used to assess the inhibition of steroidogenic enzymes by imidazole derivatives.

-

Preparation of Adrenal Mitochondria:

-

Adrenal glands (e.g., from bovine sources) are homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in 11β-hydroxylase.[9]

-

The final mitochondrial pellet is resuspended in an appropriate buffer.

-

-

Enzyme Assay:

-

The reaction mixture contains the mitochondrial preparation, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and a source of reducing equivalents (e.g., NADPH-generating system).

-

Various concentrations of this compound (or etomidate as a reference compound) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the mitochondrial suspension.[9]

-

The reaction is initiated by adding the substrate, 11-deoxycortisol.

-

The mixture is incubated at 37°C for a defined period.

-

-

Quantification and Data Analysis:

-

The reaction is stopped (e.g., by adding a strong acid or organic solvent).

-

The product (cortisol) and remaining substrate are extracted.

-

Quantification is performed using methods such as High-Performance Liquid Chromatography (HPLC) or radioimmunoassay (RIA).[13]

-

The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]

-

In Vivo Assessment of Adrenocortical Suppression in Rats

This protocol outlines a typical in vivo study to determine the effect of this compound on hormone levels.

-

Animal Model and Drug Administration:

-

Blood Sampling:

-

Blood samples are collected at baseline and at various time points after drug administration (e.g., 2, 5, 10, 15, 30, 60, 120, 180 minutes) via a cannulated vein (e.g., jugular vein).[21]

-

To assess the adrenal response, a stimulatory agent like ACTH (tetracosactrin) can be administered after the this compound injection.[13]

-

-

Hormone Analysis:

-

Data Analysis:

-

Hormone levels over time are plotted for both control and treated groups.

-

Statistical analysis is performed to determine the significance of the reduction in steroid hormone levels and the duration of the inhibitory effect.

-

Experimental Workflow for In Vivo Adrenocortical Suppression Study

References

- 1. CAS 5377-20-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C13H14N2O2 | CID 21474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Effects of etomidate on steroid biosynthesis in subcellular fractions of bovine adrenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]

- 13. The inhibition by etomidate of the 11 beta-hydroxylation of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Etomidate unmasks intraadrenal regulation of steroidogenesis and proliferation in adrenal cortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted Molecular Imaging in Adrenal Disease—An Emerging Role for this compound PET-CT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells | PLOS One [journals.plos.org]

- 17. Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and Bioavailability Analysis of Etomidate, this compound, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of systemic and local administration of etomidate on adrenocortical steroidogenesis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Metomidate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate, an imidazole-based non-barbiturate hypnotic and sedative agent, has found applications in veterinary medicine and as a research tool, particularly in the form of its hydrochloride salt for aqueous formulations. A thorough understanding of its solubility and stability in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical preparations. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, consolidating available data and outlining detailed experimental protocols for their determination.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is the water-soluble salt form of this compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | SynZeal |

| CAS Number | 35944-74-2 | LGC Standards |

| Molecular Formula | C₁₃H₁₄N₂O₂ · HCl | LGC Standards |

| Molecular Weight | 266.72 g/mol | LGC Standards |

| Appearance | White to Off-White Solid | N/A |

| pKa | Not explicitly found in searches | N/A |

Aqueous Solubility of this compound

The aqueous solubility of a drug is a critical determinant of its bioavailability and formulation design. For an ionizable compound like this compound, solubility is significantly influenced by the pH of the aqueous medium.

Qualitative and Semi-Quantitative Solubility Data

Existing data provides a general overview of this compound hydrochloride's solubility in various solvents (Table 2).

| Solvent | Solubility |

| Phosphate Buffered Saline (PBS, pH 7.2) | Soluble: ≥10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL |

| Ethanol | Sparingly soluble: 1-10 mg/mL |

| Acetone | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Data compiled from various chemical supplier technical datasheets.

Influence of pH on Solubility

For an ionizable compound like this compound, which possesses a basic imidazole (B134444) ring, the aqueous solubility is expected to be pH-dependent. At pH values below its pKa, the molecule will be protonated, forming the more soluble hydrochloride salt. Conversely, at pH values above the pKa, the less soluble free base will predominate, leading to a decrease in solubility. A theoretical pH-solubility profile for a basic drug like this compound is illustrated in the diagram below.

Metomidate's Interaction with GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and modulatory effects of metomidate on γ-aminobutyric acid type A (GABA-A) receptors. This compound, and its close analogue etomidate (B1671615), are potent intravenous anesthetics known to exert their effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Quantitative Binding and Functional Data

The interaction of this compound and its analogues with GABA-A receptors has been characterized primarily through functional assays, such as two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing specific receptor subtypes, and through competition binding assays using radiolabeled probes. The following tables summarize the key quantitative data from these studies.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| S-isopropyl-methoxycarbonyl this compound | α1(L264T)β3γ2 | Electrophysiology (Direct Activation) | EC50 | 2.6 ± 0.3 | [1] |

| R-isopropyl-methoxycarbonyl this compound | α1(L264T)β3γ2 | Electrophysiology (Direct Activation) | EC50 | 46 ± 6 | [1] |

| Etomidate | α1β2γ2L | Electrophysiology (Direct Activation) | EC50 | 61 | [2] |

| Etomidate | α1β3γ2L | Electrophysiology (Potentiation) | EC50 | 1.5 (95% CI, 1.1 to 1.9) | [3] |

| m-dimethoxy-etomidate | α1β3γ2L | Electrophysiology (Potentiation) | EC50 | 210 (95% CI, 51 to 830) | [3] |

| Etomidate | Purified Bovine Cortex | [3H]azi-etomidate Photolabeling | IC50 | 30 | [4] |

| Etomidate | Cultured Hippocampal Neurons | Electrophysiology (GABA ED50 Shift) | - | Shift from 10.2 to 5.2 | [5] |

Table 1: Functional Potency of this compound Analogues and Etomidate at GABA-A Receptors. This table presents the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound derivatives and etomidate from various functional assays.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the binding data and for designing future studies. Below are detailed protocols for the key techniques used to characterize the interaction of this compound with GABA-A receptors.

Radioligand Binding Assay for GABA-A Receptors using [³H]muscimol

This protocol describes a competition binding assay to determine the affinity of a test compound for the GABA-A receptor.[6][7]

Materials:

-

Biological Sample: Rat brain membranes or cells expressing recombinant GABA-A receptors.[7]

-

Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[7]

-

Non-specific Binding Control: GABA (10 mM) or bicuculline (B1666979) methiodide (100 µM).[6][7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Test Compound: this compound or other allosteric modulators.

-

Glass fiber filters (e.g., Whatman GF/B).[7]

-

Scintillation vials and cocktail.[7]

-

Filtration apparatus and scintillation counter.[7]

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cell pellets in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.[7]

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate for:

-

Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[7]

-

Add 400 µL of the membrane preparation to each tube.

-

Incubate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters twice with 4 mL of ice-cold wash buffer.

-